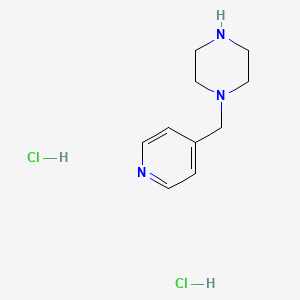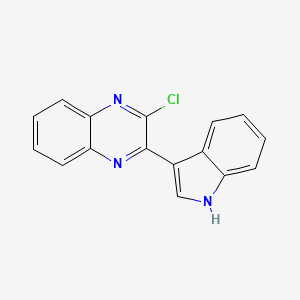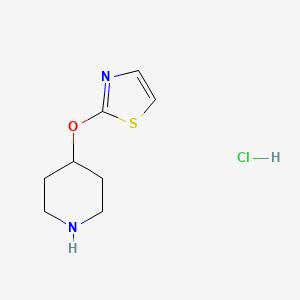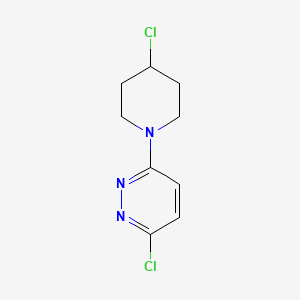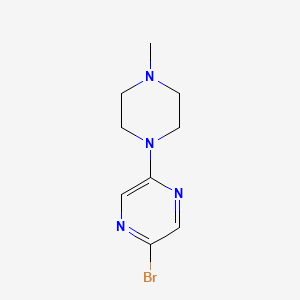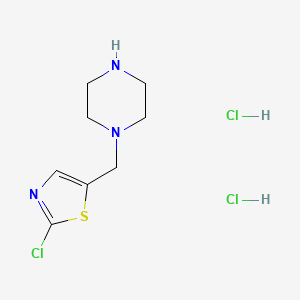![molecular formula C7H8ClN3 B1501197 4-Chloro-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine CAS No. 1196157-06-8](/img/structure/B1501197.png)
4-Chloro-5,6,7,8-tétrahydropyrido[3,4-d]pyrimidine
Vue d'ensemble
Description
“4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” is a chemical compound . It is related to the class of compounds known as tetrahydropyridopyrimidines .
Synthesis Analysis
The synthesis of such compounds has been reported in the literature . The synthesis often involves complex chemical reactions and requires specialized knowledge in the field of organic chemistry .Molecular Structure Analysis
The molecular structure of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be analyzed using various techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be complex and varied . They can involve various mechanisms and pathways, depending on the specific conditions and reactants used .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and stability under various conditions .Applications De Recherche Scientifique
Recherche Pharmaceutique
Le composé a été utilisé dans le développement de nouveaux médicaments . Il s’est avéré efficace comme inhibiteur de la kinase mTOR et de la kinase PI3 . Ces kinases sont impliquées dans la croissance, la prolifération et la survie cellulaires, et leur inhibition peut être bénéfique dans le traitement de diverses maladies, notamment le cancer .
Traitement du Cancer
Le composé a montré un potentiel dans le traitement du cancer . Il a été utilisé dans la synthèse de composés qui inhibent Erk2, une protéine kinase impliquée dans la régulation de la croissance et de la différenciation cellulaires . L’inhibition d’Erk2 a été associée à la suppression de la croissance tumorale .
Synthèse Chimique
Le composé est utilisé en synthèse chimique . C’est un intermédiaire clé dans la synthèse de divers autres composés . Sa structure unique en fait un outil précieux dans le développement de nouvelles entités chimiques .
Recherche Biochimique
Le composé a été utilisé dans la recherche biochimique . Il a été utilisé pour étudier le rôle du phosphatidylinositol (PI) dans la transduction du signal intracellulaire . PI joue un rôle important dans la fonction cellulaire, et la compréhension de son rôle peut fournir des informations sur divers processus biologiques .
Développement d’Inhibiteurs EGFR
Le composé a été utilisé dans le développement d’inhibiteurs du récepteur du facteur de croissance épidermique (EGFR) . EGFR est une protéine qui favorise la croissance et la prolifération cellulaires, et son inhibition peut être bénéfique dans le traitement de divers types de cancer .
Recherche Antimicrobienne
Bien que les informations disponibles soient limitées, les dérivés du composé ont montré un potentiel en tant qu’agents antimicrobiens . Des recherches supplémentaires pourraient révéler plus d’informations sur cette application potentielle .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the extracellular signal-regulated kinase 2 (Erk2) . Erk2 is a member of the mitogen-activated protein kinase (MAPK) family, which plays a crucial role in cellular signaling pathways related to cell growth, differentiation, and survival .
Mode of Action
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine interacts with Erk2, leading to the inhibition of this kinase . This interaction results in the knockdown of phospho-RSK levels in cells , thereby disrupting the downstream signaling pathways that are regulated by Erk2 .
Biochemical Pathways
The inhibition of Erk2 by 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine affects several biochemical pathways. These include the MAPK/Erk pathway, which is involved in cell proliferation, differentiation, and survival . The disruption of this pathway can lead to changes in cellular functions and can potentially inhibit the growth of cancer cells .
Result of Action
The result of the action of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is the potent and selective inhibition of Erk2 . This leads to a decrease in phospho-RSK levels in cells , which can disrupt cellular signaling pathways and potentially inhibit cell growth .
Analyse Biochimique
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a selective inhibitor of Axl receptor tyrosine kinase, which is involved in various cellular processes, including cell survival, proliferation, and migration . The compound interacts with the ATP-binding site of the Axl kinase domain, thereby inhibiting its activity. This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor within the active site of the enzyme .
Cellular Effects
The effects of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine on cellular processes are profound. It has been shown to inhibit the phosphorylation of downstream signaling proteins such as Erk2 and RSK in HepG2 cells . This inhibition leads to a decrease in cell proliferation and induces apoptosis in cancer cells. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects through the inhibition of Axl receptor tyrosine kinase. The compound binds to the ATP-binding site of Axl, preventing the phosphorylation of tyrosine residues that are essential for the activation of downstream signaling pathways . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cell survival and proliferation . Furthermore, the compound has been shown to induce changes in gene expression by inhibiting the activity of transcription factors such as NF-κB and STAT3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the inhibitory effects on Axl kinase activity and downstream signaling pathways are sustained for several hours after treatment . Long-term exposure to the compound in in vivo studies has shown a consistent reduction in tumor growth and metastasis in animal models .
Dosage Effects in Animal Models
The effects of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and hepatotoxicity have been observed . The therapeutic window for this compound is therefore narrow, and careful dosage optimization is required to maximize its anticancer effects while minimizing toxicity.
Metabolic Pathways
4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic pathways facilitate the excretion of the compound and its metabolites through the urine . The interactions with metabolic enzymes can also influence the pharmacokinetics and bioavailability of the compound.
Transport and Distribution
Within cells and tissues, 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is primarily within the cytoplasm, where it exerts its inhibitory effects on Axl kinase . The compound does not appear to accumulate significantly within the nucleus or other organelles . Its activity is therefore largely confined to the cytoplasmic signaling pathways that regulate cell survival and proliferation .
Propriétés
IUPAC Name |
4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOMQJJBIYKCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671978 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-06-8 | |
| Record name | 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


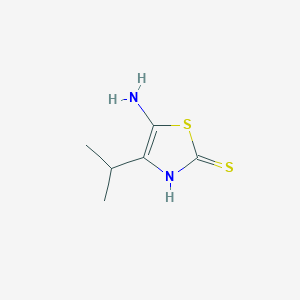
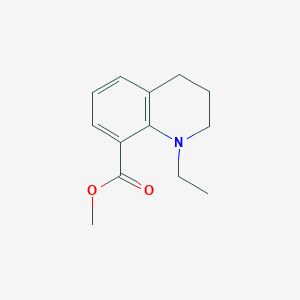
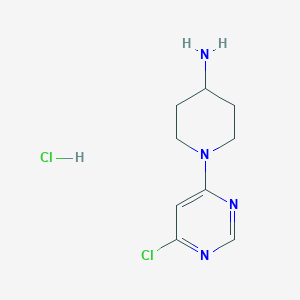
![3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid](/img/structure/B1501119.png)
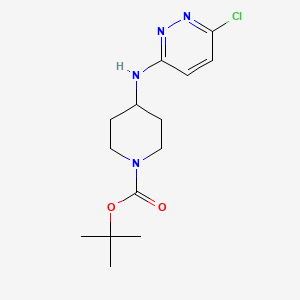
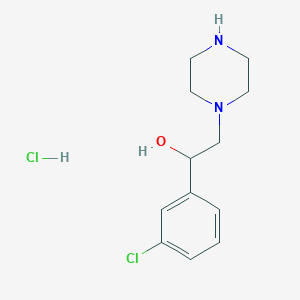
![4-[2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501124.png)
